Carbinoxamine maleate, also known as (R)-carbinoxamine maleate, is a first-generation antihistamine primarily used for the treatment of allergic reactions, hay fever, and other conditions associated with excessive histamine release. It acts as a competitive antagonist at the histamine H1 receptor, effectively reducing symptoms like itching, runny nose, and sneezing. The compound is a salt formed from carbinoxamine and maleic acid, enhancing its solubility and stability for pharmaceutical applications.
Carbinoxamine maleate is synthesized through various chemical processes involving the precursor compound carbinoxamine. The maleate salt form improves its pharmacokinetic properties and bioavailability. The compound is commercially available from several chemical suppliers and is also listed in drug databases such as DrugBank.
Carbinoxamine maleate can be synthesized through several methods, typically involving the reaction of carbinoxamine with maleic acid or its derivatives. One notable synthesis method includes the following steps:
Technical details indicate that various solvents like ethyl acetate or acetone can be used during the crystallization process to enhance yield and purity .
The molecular structure of carbinoxamine maleate consists of a carbinoxamine moiety combined with a maleate group. The structural formula can be represented as follows:
Carbinoxamine maleate undergoes various chemical reactions typical for antihistamines, including:
Technical analyses such as differential thermal analysis (DTA) and thermogravimetric analysis (TGA) provide insight into its thermal stability and decomposition pathways .
Carbinoxamine maleate functions primarily as a histamine H1 receptor antagonist. Its mechanism involves:
Carbinoxamine maleate has several scientific and medical applications:
Carbinoxamine, an ethanolamine-class H₁ receptor antagonist, was patented in 1947 and entered medical use in 1953 under the brand name Clistin by McNeil Laboratories [5]. The (R)-enantiomer of carbinoxamine maleate demonstrated superior histamine-binding affinity due to its stereospecific interaction with H₁ receptors, a key factor in its clinical efficacy. Early pharmacological studies characterized it as a first-generation antihistamine with additional anticholinergic and sedative properties, distinguishing it from other antihistamines of the era [5] [6]. The drug was initially approved in multiple formulations:
These early approvals established carbinoxamine as a versatile agent for allergic conditions, though its molecular optimization focused on enhancing receptor binding kinetics rather than mitigating CNS penetration—a limitation that later influenced regulatory scrutiny.
Table 1: Key Milestones in Early Development of Carbinoxamine Maleate
Year | Event | Significance |
---|---|---|
1947 | Initial patent filed | Structural basis for H₁ antagonism established |
1953 | FDA approval of Clistin tablets and elixir | First commercial formulations for allergic rhinitis |
1954 | Clistin RA (timed-release) launched | Early sustained-release antihistamine technology |
1962 | Clistin Expectorant approved (NDA 9-248) | First combination product; later withdrawn for efficacy concerns [1] |
By the early 2000s, over 120 unapproved carbinoxamine-containing products flooded the U.S. market, many inappropriately labeled for infants under age 2 or for unapproved indications like cough/cold [5] [9]. This proliferation followed the Drug Efficacy Study Implementation (DESI) review, which created regulatory ambiguities for pre-1962 drugs. In 2006, the FDA took decisive action:
Table 2: FDA's 2006 Enforcement Timeline for Carbinoxamine Products
Date | Action | Impact |
---|---|---|
June 9, 2006 | Federal Register notice (FR 71 FR 33462) | Declared all unapproved carbinoxamine products illegal |
July 10, 2006 | Ban on manufacturing infant-directed products | Removal of drops/liquids marketed for children <2 years |
Sept 7, 2006 | Ban on manufacturing all other unapproved products | Market contraction to single-ingredient IR tablets/liquids |
2013 | Approval of Karbinal ER (extended-release suspension) | First post-enforcement reformulation meeting modern standards [2] |
The DESI review (initiated 1966) retrospectively evaluated pre-1962 drugs for efficacy, profoundly shaping carbinoxamine’s status:
Recent investigations suggest carbinoxamine’s (R)-enantiomer may have antiviral properties. In vitro studies identify it as an inhibitor of influenza virus replication, potentially through H₁-independent mechanisms [10]. This positions carbinoxamine as a candidate for drug repurposing beyond allergy, though clinical evidence remains preliminary.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: